molecular formula C16H16O5 B14765308 2-(Benzyloxy)-3,4-dimethoxybenzoic acid

2-(Benzyloxy)-3,4-dimethoxybenzoic acid

Cat. No.: B14765308
M. Wt: 288.29 g/mol
InChI Key: INMSDNUSZXDKOB-UHFFFAOYSA-N
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Description

2-(Benzyloxy)-3,4-dimethoxybenzoic acid is an organic compound with the molecular formula C16H16O5 It is a derivative of benzoic acid, featuring benzyloxy and dimethoxy functional groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3,4-dimethoxybenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-dimethoxybenzoic acid and benzyl alcohol.

    Esterification: The first step involves the esterification of 3,4-dimethoxybenzoic acid with benzyl alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid. This reaction forms the intermediate benzyl ester.

    Hydrolysis: The benzyl ester is then hydrolyzed under basic conditions using sodium hydroxide or potassium hydroxide to yield this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3,4-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

    Oxidation: Benzyloxy group oxidation can yield benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction can produce benzyl alcohol or other reduced forms.

    Substitution: Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.

Scientific Research Applications

2-(Benzyloxy)-3,4-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer activities.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3,4-dimethoxybenzoic acid involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It may influence signaling pathways involved in inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzyloxy)benzoic acid
  • 3,4-Dimethoxybenzoic acid
  • 2-(Methoxy)-3,4-dimethoxybenzoic acid

Uniqueness

2-(Benzyloxy)-3,4-dimethoxybenzoic acid is unique due to the presence of both benzyloxy and dimethoxy groups, which confer distinct chemical reactivity and biological activity compared to its analogs

Properties

Molecular Formula

C16H16O5

Molecular Weight

288.29 g/mol

IUPAC Name

3,4-dimethoxy-2-phenylmethoxybenzoic acid

InChI

InChI=1S/C16H16O5/c1-19-13-9-8-12(16(17)18)14(15(13)20-2)21-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H,17,18)

InChI Key

INMSDNUSZXDKOB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)C(=O)O)OCC2=CC=CC=C2)OC

Origin of Product

United States

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